(2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(2-bromo-5-iodophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrINO/c12-10-4-3-8(13)7-9(10)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFIVBCDKQBKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Sequential Bromination and Iodination of Benzoic Acid Derivatives
The synthesis begins with the preparation of 5-bromo-2-iodobenzoic acid, a critical intermediate. As demonstrated in, this is achieved via diazotization of 2-amino-5-bromobenzoic acid using NaNO₂ and HCl at 0°C, followed by iodination with KI at 90°C. This method yields 87% product purity after recrystallization in 50% ethanol.
Reaction Conditions:
-
Stage 1 (Diazotization): 0°C, 3 h, HCl/NaNO₂ in aqueous medium.
-
Stage 2 (Iodination): 90°C, 1.3 h, KI/H₂SO₄.
This approach ensures regioselective iodine placement at the ortho position relative to the carboxylic acid group, critical for subsequent amide formation.
Amide Bond Formation via Acyl Chloride Intermediates
Synthesis of 5-Bromo-2-iodobenzoyl Chloride
The halogenated benzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For instance, refluxing 5-bromo-2-iodobenzoic acid with SOCl₂ at 70°C for 4 h yields the acyl chloride with >95% conversion.
Coupling with Pyrrolidine
The acyl chloride reacts with pyrrolidine in dichloromethane (DCM) at 0–5°C, using triethylamine (Et₃N) as a base to neutralize HCl. This method, adapted from analogous procedures in, achieves 78–82% yield after column chromatography (EtOAC/hexane, 1:3).
Key Data:
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 0–5°C |
| Base | Et₃N (1.2 equiv) |
| Reaction Time | 12 h |
| Yield | 82% |
Benzotriazole-Mediated Coupling for Industrial Scalability
Activation of Benzoic Acid
A scalable alternative avoids acyl chloride intermediates. As detailed in, 5-bromo-2-iodobenzoic acid is activated using benzotriazole and dicyclohexylcarbodiimide (DCC) in DCM. The resulting reactive intermediate couples with pyrrolidine at room temperature, achieving 85% yield.
Advantages:
-
Eliminates hazardous acyl chloride handling.
-
Compatible with continuous flow reactors for large-scale production.
Industrial Purification and Crystallization
Post-synthesis purification involves:
-
Liquid-Liquid Extraction: Using toluene or ethyl acetate to isolate the product from aqueous layers.
-
Recrystallization: Dissolving the crude product in hot ethanol (50–60°C) and cooling to 4°C yields crystals with 99.2% purity, as reported in.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Acyl Chloride Route | 82% | 98% | Moderate |
| Benzotriazole-DCC Route | 85% | 99% | High |
| Diazotization-Iodination | 87% | 99.2% | High |
The benzotriazole-DCC method offers superior scalability and purity, making it ideal for pharmaceutical applications.
Challenges and Mitigation Strategies
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methanone group can be reduced to a hydroxyl group or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Products with different substituents replacing the bromine or iodine atoms.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
(2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone serves as an important building block in organic chemistry. Its ability to undergo various chemical reactions, such as substitution, oxidation, and reduction, allows chemists to create more complex molecules. It can participate in:
- Substitution Reactions: The halogen atoms can be replaced with other nucleophiles.
- Coupling Reactions: It can be involved in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications:
- Anticancer Activity: Studies have shown that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrrolidine have demonstrated promising results against A549 human lung adenocarcinoma cells, suggesting potential for development as anticancer agents.
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| Compound A | A549 | 10 | Potent activity |
| Compound B | HSAEC1-KT | 50 | Moderate activity |
| Compound C | A549 | 15 | Selective against cancer cells |
Antimicrobial Applications
Research indicates that (2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone and its derivatives possess antimicrobial properties, particularly against multidrug-resistant strains like Staphylococcus aureus. This makes them valuable candidates for developing new antimicrobial therapies.
Table 2: Antimicrobial Activity Against Resistant Strains
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | MRSA | 8 µg/mL |
| Compound E | VRE | 16 µg/mL |
| Compound F | MDR E. coli | 32 µg/mL |
In Vitro Studies
In vitro assays have demonstrated that compounds similar to (2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone significantly inhibit cell proliferation in cancer models more effectively than conventional treatments like cisplatin. This suggests a pathway for developing effective cancer therapies based on this compound's structure.
Resistance Mechanisms
Studies on the antimicrobial properties revealed that certain derivatives can overcome resistance mechanisms present in bacteria, making them valuable candidates for further development against resistant infections. This highlights the potential of these compounds in addressing urgent public health challenges posed by antibiotic resistance.
Wirkmechanismus
The mechanism of action of (2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the pyrrolidin-1-yl group can enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their molecular features, and applications:
*Note: Molecular weight corrected from (original formula listed In, likely a typo for I).
Key Comparative Analysis
Halogen Effects
- The bromo-iodo substitution in the target compound distinguishes it from analogs with single halogens (e.g., : 5-bromo-2-thienyl methyl ketone, mp 94–95°C).
- Bromine and iodine also confer divergent reactivity: iodine participates in Ullmann couplings, while bromine is more suited for Suzuki-Miyaura reactions. This dual functionality makes the compound versatile in organic synthesis .
Nitrogen Heterocycle Modifications
- Replacing pyrrolidine with 3-methylpiperidine () introduces steric and electronic changes. Piperidine’s six-membered ring may enhance metabolic stability compared to pyrrolidine’s five-membered ring, a critical factor in drug design .
- In orexin antagonists (), substituents on the pyrrolidine ring (e.g., aryloxy groups) significantly affect receptor affinity. The target compound’s unmodified pyrrolidine may serve as a scaffold for further functionalization .
Pharmacological Potential
- Cathinone derivatives () and orexin antagonists () underscore the pharmacological relevance of pyrrolidinyl methanones. The target compound’s halogenated aryl group could modulate selectivity for neurotransmitter receptors or enzymes, though specific activity data are lacking .
Biologische Aktivität
(2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
The compound has the molecular formula CHBrINO, characterized by a phenyl ring substituted with bromine and iodine atoms at the 2 and 5 positions, respectively, along with a pyrrolidin-1-yl group attached to the carbonyl carbon. The synthesis typically involves a nucleophilic substitution reaction between 2-bromo-5-iodobenzene and pyrrolidine in the presence of a base like potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
The biological activity of (2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and iodine) enhances its binding affinity, while the pyrrolidin-1-yl group may improve solubility and bioavailability.
Anticancer Activity
Research has indicated that derivatives similar to (2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone exhibit significant anticancer properties. A study evaluating various pyrrolidine derivatives demonstrated that certain compounds showed potent cytotoxic effects against A549 human lung adenocarcinoma cells. The mechanism involved structure-dependent interactions leading to reduced cell viability, suggesting potential for development as anticancer agents .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| Compound A | A549 | 10 | Potent activity |
| Compound B | HSAEC1-KT | 50 | Moderate activity |
| Compound C | A549 | 15 | Selective against cancer cells |
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Studies have screened similar pyrrolidine derivatives against multidrug-resistant strains of Staphylococcus aureus and other pathogens. These derivatives exhibited selective antimicrobial activity, highlighting their potential as therapeutic agents against resistant infections .
Table 2: Antimicrobial Activity Against Resistant Strains
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | MRSA | 8 µg/mL |
| Compound E | VRE | 16 µg/mL |
| Compound F | MDR E. coli | 32 µg/mL |
Case Studies
- In Vitro Studies : In vitro assays demonstrated that compounds similar to (2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone can inhibit cell proliferation in cancer models significantly more than standard treatments like cisplatin. This suggests that these compounds could be developed into effective cancer therapies .
- Resistance Mechanisms : Research into the antimicrobial properties revealed that certain derivatives can overcome resistance mechanisms present in bacteria, making them valuable candidates for further development in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example, bromo-iodo-substituted aryl ketones can be synthesized by reacting 2-bromo-5-iodobenzoyl chloride with pyrrolidine under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane. Catalysts like triethylamine or DMAP may enhance reaction efficiency. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- NMR Spectroscopy : , , and 2D NMR (e.g., COSY, HSQC) are used to confirm the pyrrolidine ring, aromatic protons, and substituent positions. For example, the carbonyl carbon in the methanone group appears at ~200 ppm in NMR .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated [M+H]+ for CHBrINO: 409.90) .
- Melting Point : Physical properties like melting point (mp) are compared to literature values (e.g., analogous brominated ketones exhibit mps between 65–160°C) .
Advanced Research Questions
Q. How do the bromine and iodine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The iodine atom acts as a superior leaving group in Suzuki-Miyaura or Ullmann couplings due to its lower bond dissociation energy compared to bromine. For instance, in palladium-catalyzed reactions, iodine selectively undergoes coupling with aryl boronic acids, while bromine remains inert under optimized conditions (e.g., Pd(PPh), NaCO, toluene/water, 80°C). Post-reaction analysis via TLC and GC-MS monitors selectivity .
Q. What strategies mitigate halogen exchange or dehalogenation during storage or reactions?
- Methodological Answer :
- Storage : Store under argon at –20°C in amber vials to prevent photolytic degradation.
- Reaction Conditions : Use mild bases (e.g., KCO instead of NaOH) and avoid high temperatures (>100°C) to suppress β-hydride elimination or halogen loss. Monitor via NMR (if applicable) or ICP-MS for halogen retention .
Q. How can computational chemistry predict the compound’s binding affinity in medicinal chemistry applications?
- Methodological Answer :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) with target proteins (e.g., kinases) uses the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). The bromine and iodine atoms contribute to halogen bonding with backbone carbonyls.
- Pharmacokinetic Modeling : Tools like SwissADME predict logP (~3.5) and solubility, influenced by the pyrrolidine ring’s hydrophilicity .
Experimental Design & Data Analysis
Q. How to design a stability study for this compound under varying pH and temperature?
- Methodological Answer :
- Buffer Systems : Prepare solutions at pH 2 (HCl), 7.4 (phosphate buffer), and 10 (NaOH). Incubate at 25°C, 40°C, and 60°C for 1–4 weeks.
- Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and quantify residual compound. Iodine substitution increases stability in acidic conditions compared to bromine-only analogs .
Q. What statistical approaches resolve contradictions in reaction yield data across studies?
- Methodological Answer :
- DOE (Design of Experiments) : Use a factorial design to isolate variables (e.g., catalyst loading, solvent polarity). For example, ANOVA identifies solvent (p < 0.05) as a critical factor in yields ranging from 45–78%.
- Multivariate Regression : Correlate reaction time and temperature with byproduct formation (e.g., deiodinated side products) .
Safety & Handling
Q. What safety protocols are essential for handling halogenated methanones?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
- Waste Disposal : Halogenated waste must be collected separately and incinerated to avoid environmental release.
- First Aid : In case of skin contact, wash with 10% sodium thiosulfate to neutralize reactive halogens .
Applications in Drug Discovery
Q. How is this compound utilized as a building block in kinase inhibitor development?
- Methodological Answer : The pyrrolidine methanone core mimics ATP’s adenine binding motif. Bromine and iodine enable late-stage diversification via cross-coupling to introduce aryl/heteroaryl groups. For example, coupling with pyridinyl boronic esters generates analogs with IC values <100 nM against EGFR mutants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
